molecular formula C10H10N2O2S B2566743 N-Methylquinoline-5-sulfonamide CAS No. 1436262-96-2

N-Methylquinoline-5-sulfonamide

Cat. No.: B2566743
CAS No.: 1436262-96-2
M. Wt: 222.26
InChI Key: NEFRACRMVJCLAP-UHFFFAOYSA-N
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Description

N-Methylquinoline-5-sulfonamide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Mechanism of Action

Target of Action

N-Methylquinoline-5-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes, specifically dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in DNA production and ultimately inhibiting bacterial replication .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of nucleic acids, so its depletion leads to a halt in DNA replication and cell division .

Pharmacokinetics

Sulfonamides, in general, are known for their good absorption and wide distribution in the body . They are primarily excreted unchanged in the urine . The impact of these properties on the bioavailability of this compound would need further investigation.

Result of Action

The molecular effect of this compound is the inhibition of the enzyme dihydropteroate synthetase, leading to a disruption in folic acid synthesis . On a cellular level, this results in a halt in DNA replication and cell division, effectively inhibiting the growth and proliferation of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other drugs can lead to drug-drug interactions, altering the pharmacokinetics and efficacy of this compound

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylquinoline-5-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The presence of the N-methyl group enhances its stability and solubility, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methylquinoline-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-11-15(13,14)10-6-2-5-9-8(10)4-3-7-12-9/h2-7,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFRACRMVJCLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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